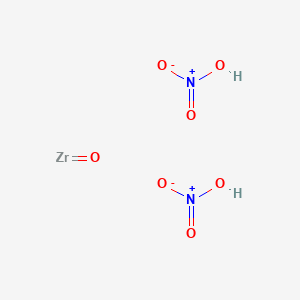
Nitric acid;oxozirconium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitric acid; oxozirconium, also known as zirconyl nitrate, is a chemical compound with the formula ZrO(NO3)2. It is composed of zirconium cations and nitrate anions. This compound is known for its applications in various industries due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions: Nitric acid; oxozirconium can be synthesized using zirconium oxychloride as a precursor. The process involves the addition of epoxide in the presence of ethanol and mixed ethanol-water solutions. The effects of nitric acid and water contents on the gel formation behavior and the properties of the resulting aerogel are investigated. At a molar ratio of HNO3/ZrOCl2 of 1.0 and H2O/ZrOCl2 of 10, translucent monolithic zirconia aerogels are obtained .
Industrial Production Methods: In industrial settings, zirconium nitrate solutions are prepared by dissolving zirconium nitrate in water or other solvents to achieve the desired concentration. This method ensures the production of a homogeneous solution suitable for various applications .
化学反応の分析
Types of Reactions: Nitric acid; oxozirconium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can react with bases, resulting in the formation of metallic nitrates. For example, the reaction between potassium hydroxide and nitric acid produces potassium nitrate and water .
Common Reagents and Conditions: The extraction kinetics of zirconium into the binary mixture of tributyl phosphate and n-dodecane have been studied. Parameters such as stirring speed, temperature, specific interfacial area, and concentrations of reactants and nitric acid affect the extraction rate of zirconium .
Major Products Formed: The major products formed from these reactions include various zirconium-based compounds, such as zirconium oxide and zirconium hydroxide .
科学的研究の応用
Nitric acid; oxozirconium has numerous scientific research applications, including:
作用機序
The mechanism of action of nitric acid; oxozirconium involves its ability to act as a catalyst in various chemical reactions. The compound’s dynamic environment at the cluster surface is key for the catalytic formation of amide bonds. This reactivity arises from the essential coordination of substrates with the zirconium catalyst, enhancing the reaction output .
類似化合物との比較
- Zirconium (IV) oxynitrate hydrate
- Zirconium (IV) sulfate hydrate
- Zirconium (IV) hydroxide
- Zirconium (IV) oxydichloride octahydrate
Comparison: Nitric acid; oxozirconium is unique due to its high reactivity and stability in various chemical reactions. Compared to other zirconium compounds, it offers better catalytic properties and is more suitable for applications requiring high stability and reactivity .
特性
CAS番号 |
13826-66-9 |
|---|---|
分子式 |
H2N2O7Zr |
分子量 |
233.25 g/mol |
IUPAC名 |
nitric acid;oxozirconium |
InChI |
InChI=1S/2HNO3.O.Zr/c2*2-1(3)4;;/h2*(H,2,3,4);; |
InChIキー |
UJVRJBAUJYZFIX-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |
正規SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |
Key on ui other cas no. |
13826-66-9 |
物理的記述 |
A solid; [MSDSonline] |
ピクトグラム |
Oxidizer; Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















